molecular formula C21H15NO2S B2558533 N-(1-benzothiophen-5-yl)-2-phenoxybenzamide CAS No. 477502-82-2

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide

Cat. No.: B2558533
CAS No.: 477502-82-2
M. Wt: 345.42
InChI Key: IDDCUABZDCOWIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a related compound, “2-(1-Benzothiophen-5-yl)malonic acid”, involves the reaction of “di(tert-butyl) 2-(1-benzothiophen-5-yl)malonate” with “p-toluenesulfonic acid monohydrate” in toluene.


Molecular Structure Analysis

The molecule “N-(1-benzothiophen-5-yl)-2-(5-nitro-1H-indol-1-yl)acetamide” contains a total of 41 bonds. There are 28 non-H bonds, 23 multiple bonds, 4 rotatable bonds, 3 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aliphatic), and 1 nitro group .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-benzothiophen-5-yl)-2-phenoxybenzamide” are not available, related compounds have been studied. For example, “N-(1-Benzothiophen-5-yl)-2-(methylsulfonyl)benzamide” is a known compound .

Scientific Research Applications

Design and Synthesis of Novel Compounds

A significant area of application involves the design and synthesis of novel derivatives with potential pharmacological properties. For example, 4-thiazolidinone derivatives designed for binding to benzodiazepine receptors exhibit considerable anticonvulsant activity, highlighting the therapeutic potential of structurally related compounds in treating convulsions and potentially other nervous system disorders (Faizi et al., 2017).

Anticancer Applications

Compounds with a benzothiazole core, akin to N-(1-benzothiophen-5-yl)-2-phenoxybenzamide, have been evaluated for their anticancer potential. For instance, N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have demonstrated significant histone deacetylase inhibition activity, showing promise as therapeutic agents for breast cancer (Feng et al., 2011). Such studies underscore the importance of benzamide derivatives in developing new cancer treatments.

Receptor Binding and Selectivity

Research into arylphenylpyrrolidinylmethylphenoxybenzamides has revealed high affinity and selectivity for κ opioid receptors, suggesting potential applications in pain management and addiction therapy by targeting specific opioid receptors with fewer side effects (Mitch et al., 2011).

Antimicrobial Activity

The synthesis and characterization of novel derivatives also extend to evaluating their antimicrobial potential. For instance, benzimidazole derivatives bearing a phenoxymethyl group have shown promising activity against various bacterial and fungal strains, illustrating the broad-spectrum antimicrobial applications of these compounds (Salahuddin et al., 2017).

Safety and Hazards

While specific safety data for “N-(1-benzothiophen-5-yl)-2-phenoxybenzamide” is not available, safety data sheets for related compounds indicate that they may be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2S/c23-21(22-16-10-11-20-15(14-16)12-13-25-20)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-14H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDCUABZDCOWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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